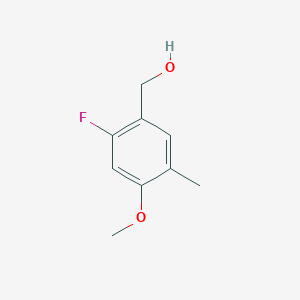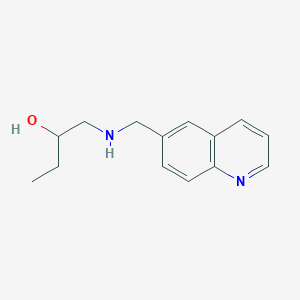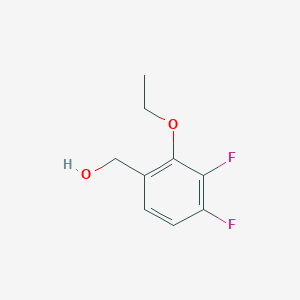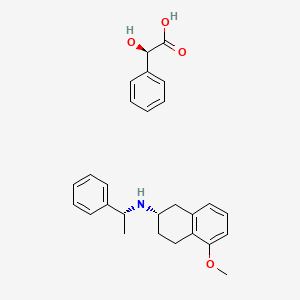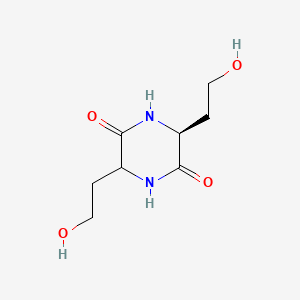
(3S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione is a chemical compound with a piperazine ring structure substituted with hydroxyethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione typically involves the reaction of piperazine derivatives with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form piperazine derivatives with reduced functional groups.
Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced piperazine derivatives.
Substitution: Piperazine derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
(3S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an immunosuppressant.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione involves its interaction with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with target molecules, influencing their activity and function. This compound may also interact with cellular pathways, modulating biological processes.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione:
Other Piperazine Derivatives: Compounds with different substituents on the piperazine ring, such as methyl or ethyl groups.
Uniqueness
This compound is unique due to its specific hydroxyethyl substitution, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Propiedades
Fórmula molecular |
C8H14N2O4 |
|---|---|
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
(3S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C8H14N2O4/c11-3-1-5-7(13)10-6(2-4-12)8(14)9-5/h5-6,11-12H,1-4H2,(H,9,14)(H,10,13)/t5-,6?/m0/s1 |
Clave InChI |
YCISBBFTTVKSNK-ZBHICJROSA-N |
SMILES isomérico |
C(CO)[C@H]1C(=O)NC(C(=O)N1)CCO |
SMILES canónico |
C(CO)C1C(=O)NC(C(=O)N1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-octylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14023938.png)
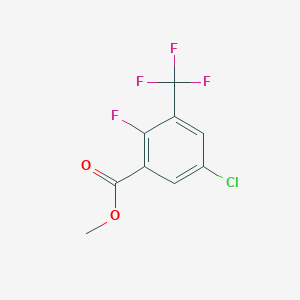

![Methyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate](/img/structure/B14023964.png)
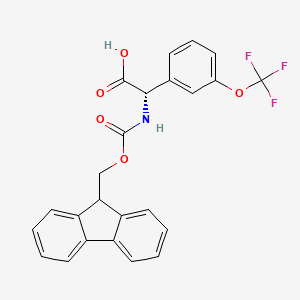
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B14023970.png)
